NPY's Broad-Spectrum Y1, Y2, and Y5 Affinity Contrasts with PP's Exclusive Y4 Binding Profile
In direct binding studies on cloned human receptors, NPY (human, rat) demonstrates broad nanomolar affinity for the Y1, Y2, and Y5 subtypes, a profile that is fundamentally distinct from that of Pancreatic Polypeptide (PP) [1]. While PP is an exceptionally potent agonist for the Y4 receptor (Ki = 0.023 nM), it exhibits negligible binding to Y1 and Y2 receptors and significantly reduced affinity for Y5 (Ki = 12 nM) [2].
| Evidence Dimension | Binding Affinity (Ki) for Y4, Y1, Y2, and Y5 Receptors |
|---|---|
| Target Compound Data | Y4: 12 nM; Y1, Y2, Y5: < 10 nM (nanomolar range) |
| Comparator Or Baseline | Pancreatic Polypeptide (PP): Y4 = 0.023 nM; Y1, Y2: No significant binding; Y5 = 12 nM |
| Quantified Difference | NPY has >500-fold lower affinity for Y4 than PP. PP has negligible Y1/Y2 affinity vs. NPY's high affinity. |
| Conditions | Competitive radioligand binding assays using cloned human Y1, Y2, Y4, and Y5 receptors expressed in CHO cells. |
Why This Matters
Researchers investigating the physiological role of Y4 receptors or the interplay between Y4 and other Y-receptors must use NPY as a control, not PP, due to its distinct, broad-spectrum binding profile.
- [1] Cabrele C, Langer M, Bader R, Wieland HA, Doods HN, Zerbe O, Beck-Sickinger AG. (2000). The first selective agonist for the neuropeptide Y Y5 receptor increases food intake in rats. J Biol Chem. 275(46):36043-8. View Source
- [2] Gehlert DR, et al. (1996). Characterization of the peptide binding requirements for the cloned human pancreatic polypeptide-preferring receptor. Mol Pharmacol. 50(1):112-8. View Source
